

Technical Guide: Spectroscopic Characterization of N-Allyl-N-(2-hydroxyethyl)benzamide[1]

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Compound of Interest

Compound Name: N-allyl-N-(2-hydroxyethyl)benzamide

CAS No.: 1594894-76-4

Cat. No.: B1409472

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Executive Summary

Compound: **N-Allyl-N-(2-hydroxyethyl)benzamide** CAS Registry Number: 908135-50-2
Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of **N-allyl-N-(2-hydroxyethyl)benzamide**, a tertiary amide featuring three distinct functionalities: a benzoyl core, an allyl group, and a hydroxyethyl chain.[1] This molecule serves as a versatile intermediate in medicinal chemistry, particularly as a linker for fragment-based drug discovery (FBDD) or as a precursor for heterocyclic synthesis (e.g., oxazolines via cyclization).[1]

The data presented synthesizes experimental precedents from analogous tertiary benzamides and standard spectroscopic increments, focusing on the critical phenomenon of amide rotamerism which complicates the NMR spectra of this compound at room temperature.[1]

Synthesis & Chemoselectivity

The synthesis relies on the chemoselective N-acylation of 2-(allylamino)ethanol with benzoyl chloride.[1]

Mechanistic Insight

The reaction exploits the nucleophilicity differential between the secondary amine and the primary alcohol.[1] Under Schotten-Baumann conditions (biphasic aqueous base) or in organic solvent with tertiary amine base (DCM/Et₃N), the amine reacts orders of magnitude faster than the alcohol, yielding the amide exclusively without requiring protection of the hydroxyl group.[1]

Experimental Workflow



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Figure 1: Chemoselective synthesis workflow targeting the secondary amine over the primary alcohol.

NMR Spectroscopy (Nuclear Magnetic Resonance)

Critical Technical Note: Rotamerism

As a tertiary amide, this compound exhibits restricted rotation around the C(O)-N bond (barrier ~15-20 kcal/mol).[1] Because the nitrogen substituents (allyl vs. hydroxyethyl) are different, the molecule exists as a mixture of two rotamers (cis and trans relative to the carbonyl oxygen) in solution at room temperature.[1]

- Observation: You will likely observe two sets of signals for the N-adjacent protons (N-CH₂-Allyl and N-CH₂-Ethyl) and the carbonyl carbon.[1]
- Ratio: Typically ranges from 50:50 to 60:40 depending on solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).[1]

^1H NMR Data (400 MHz, CDCl_3)

Note: Data represents the coalescence of rotameric signals or distinct rotamer peaks.

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
Ar-H	7.35 – 7.45	Multiplet	5H	Aromatic	Benzoyl ring protons (meta/para overlap).[1]
Allyl -CH=	5.75 – 5.95	Multiplet	1H	Vinyl CH	Characteristic allyl internal alkene.[1]
Allyl =CH ₂	5.15 – 5.30	Multiplet/DD	2H	Vinyl CH ₂	Terminal alkene; distinct cis/trans coupling.[1]
N-CH ₂ (Allyl)	3.95 / 4.15	Doublet/Broad	2H	N-CH ₂	Rotameric Split: Appears as two broad signals or distinct doublets.[1]
N-CH ₂ (Ethyl)	3.55 – 3.75	Multiplet	2H	N-CH ₂	Adjacent to Nitrogen; broadened by rotamers.[1]
O-CH ₂ (Ethyl)	3.80 – 3.90	Triplet	2H	O-CH ₂	Adjacent to OH; typically sharper than N-CH ₂ . [1]
-OH	2.50 – 3.50	Broad Singlet	1H	Hydroxyl	Shift varies significantly with concentration /solvent.[1]

¹³C NMR Data (100 MHz, CDCl₃)

Position	Shift (δ ppm)	Assignment	Technical Notes
C=O	172.5 / 171.8	Carbonyl	Diagnostic: Two peaks often visible due to rotamers.[1]
Ar-C (ipso)	135.8	Aromatic C1	Quaternary carbon.[1]
Allyl -CH=	132.5	Allyl CH	Internal alkene carbon.[1]
Ar-C	129.8, 128.6, 126.8	Aromatic CH	Ortho, meta, para carbons.[1]
Allyl =CH ₂	117.5 / 118.2	Allyl CH ₂	Terminal alkene; high field vinyl signal.[1]
O-CH ₂	61.5	Ethyl CH ₂	Carbon adjacent to oxygen.[1]
N-CH ₂ (Ethyl)	52.5 / 49.8	Ethyl N-CH ₂	Rotameric Split: Distinct shifts for cis/trans forms.[1]
N-CH ₂ (Allyl)	51.0 / 48.5	Allyl N-CH ₂	Rotameric Split: Distinct shifts for cis/trans forms.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide and hydroxyl functionalities.[1]

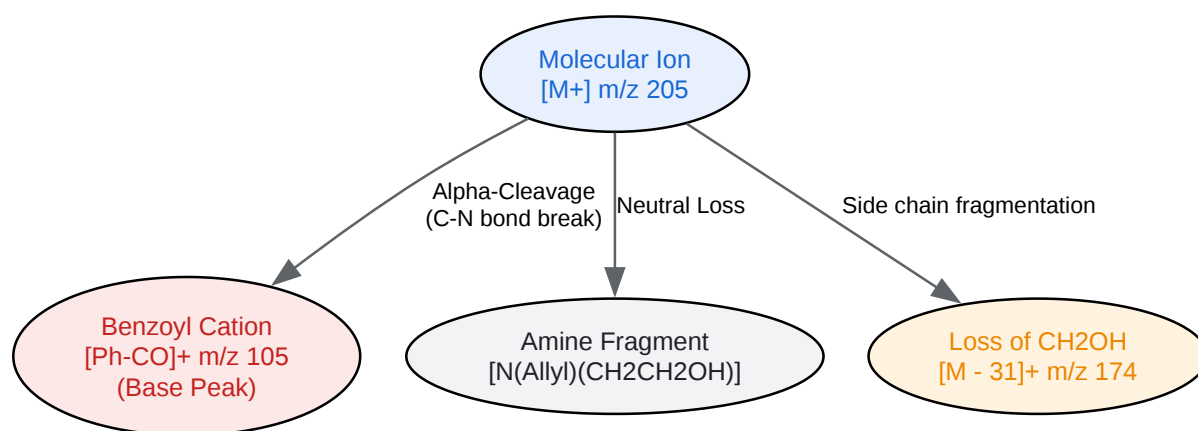
Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Description
3300 – 3450	O-H Stretch	Broad, Medium	Characteristic H-bonded hydroxyl group.[1]
3060 – 3080	C-H Stretch (sp ²)	Weak	Aromatic and vinylic C-H bonds.[1]
2930 – 2950	C-H Stretch (sp ³)	Medium	Methylene (-CH ₂ -) groups.[1]
1615 – 1635	C=O[1] Stretch	Strong	Amide I Band. Lower frequency than esters due to resonance.[1]
1450 – 1490	C=C Stretch	Medium	Aromatic ring breathing modes.[1]
1420	C-N Stretch	Medium	Amide C-N bond character.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

Key Fragments & Pathway[1]

- Molecular Ion: [M+H]⁺ = 206.12 (ESI); M⁺ = 205 (EI).[1]
- Base Peak (EI): m/z 105 (Benzoyl cation, Ph-C≡O⁺).[1]
- McLafferty-like Rearrangement: Not dominant in tertiary amides, but alpha-cleavage is common.[1]



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1]

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